Cas no 83908-06-9 (methyl 4-(bromomethyl)-2-hydroxybenzoate)

methyl 4-(bromomethyl)-2-hydroxybenzoate Chemical and Physical Properties
Names and Identifiers
-
- methyl 4-(bromomethyl)-2-hydroxybenzoate
- methyl 4-bromomethyl--2-hydroxybenzoate
- D93573
- methyl 4-bromomethyl-salicylate
- methyl 4-bromomethyl-2-hydroxybenzoate
- AS-77348
- 83908-06-9
- 4-bromomethylsalicylic acid methyl ester
- 4-bromomethyl-2-hydroxy-benzoic acid methylester
- methyl4-bromomethyl-salicylate
- methyl 4-bromomethylsalicylate
- methyl 4bromomethylsalicylate
- SCHEMBL5058622
- NQNSXBHKFYZMRO-UHFFFAOYSA-N
- DA-32558
-
- MDL: MFCD28128389
- Inchi: InChI=1S/C9H9BrO3/c1-13-9(12)7-3-2-6(5-10)4-8(7)11/h2-4,11H,5H2,1H3
- InChI Key: NQNSXBHKFYZMRO-UHFFFAOYSA-N
- SMILES: COC(=O)C1=C(C=C(C=C1)CBr)O
Computed Properties
- Exact Mass: 243.97351g/mol
- Monoisotopic Mass: 243.97351g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 184
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 46.5Ų
- XLogP3: 2.9
methyl 4-(bromomethyl)-2-hydroxybenzoate PricePrice >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M907074-1g |
Methyl 4-(bromomethyl)-2-hydroxybenzoate |
83908-06-9 | 95% | 1g |
4,894.20 | 2021-05-17 | |
eNovation Chemicals LLC | D761042-100mg |
methyl 4-(bromomethyl)-2-hydroxybenzoate |
83908-06-9 | 95% | 100mg |
$185 | 2024-06-06 | |
1PlusChem | 1P00G9BW-100mg |
methyl 4-(bromomethyl)-2-hydroxybenzoate |
83908-06-9 | 95% | 100mg |
$169.00 | 2024-04-21 | |
Aaron | AR00G9K8-500mg |
methyl 4-(bromomethyl)-2-hydroxybenzoate |
83908-06-9 | 95% | 500mg |
$260.00 | 2023-12-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1725511-5g |
Methyl 4-(bromomethyl)-2-hydroxybenzoate |
83908-06-9 | 98% | 5g |
¥12150.00 | 2024-07-28 | |
1PlusChem | 1P00G9BW-500mg |
methyl 4-(bromomethyl)-2-hydroxybenzoate |
83908-06-9 | 95% | 500mg |
$276.00 | 2024-04-21 | |
Cooke Chemical | M2344447-1g |
Methyl4-(bromomethyl)-2-hydroxybenzoate |
83908-06-9 | 95% | 1g |
RMB 4350.40 | 2025-02-21 | |
Alichem | A019096095-25g |
Methyl 4-(bromomethyl)-2-hydroxybenzoate |
83908-06-9 | 95% | 25g |
$4968.72 | 2023-08-31 | |
Alichem | A019096095-5g |
Methyl 4-(bromomethyl)-2-hydroxybenzoate |
83908-06-9 | 95% | 5g |
$2090.40 | 2023-08-31 | |
Alichem | A019096095-10g |
Methyl 4-(bromomethyl)-2-hydroxybenzoate |
83908-06-9 | 95% | 10g |
$2729.58 | 2023-08-31 |
methyl 4-(bromomethyl)-2-hydroxybenzoate Related Literature
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Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
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David S. Goodsell,Ludovic Autin,Stefano Forli,Michel F. Sanner,Arthur J. Olson Faraday Discuss., 2014,169, 23-44
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Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
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Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
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Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460
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Minjie Shi,Bei Wang,Cong Chen,Junwei Lang,Chao Yan J. Mater. Chem. A, 2020,8, 24635-24644
Additional information on methyl 4-(bromomethyl)-2-hydroxybenzoate
Methyl 4-(Bromomethyl)-2-Hydroxybenzoate: A Comprehensive Overview of Its Chemical Properties, Synthesis, and Applications in Modern Biomedical Research
Methyl 4-(Bromomethyl)-2-Hydroxybenzoate, with the CAS number 83908-06-9, is a versatile organic compound that has garnered significant attention in the field of biomedical research. This compound belongs to the class of benzoate derivatives, characterized by the presence of a benzoic acid moiety functionalized with hydroxyl and bromomethyl groups. Its unique molecular structure enables it to interact with various biological systems, making it a valuable candidate for applications in drug discovery, bioactive material development, and targeted therapeutic strategies.
Recent studies have highlighted the potential of methyl 4-(bromomethyl)-2-hydroxybenzoate in modulating cellular signaling pathways. For instance, a 2023 publication in Chemical Research in Toxicology demonstrated its ability to inhibit the activity of tyrosine kinase receptors, which are implicated in the progression of several oncogenic processes. This finding underscores the compound's potential as a lead molecule for the development of targeted cancer therapies. The bromomethyl group in its structure is believed to play a critical role in these interactions, as it can engage in covalent bonding with specific amino acid residues in protein targets.
From a synthetic perspective, the preparation of methyl 4-(bromomethyl)-2-hydroxybenzoate involves a multi-step process that combines electrophilic aromatic substitution and alkylation reactions. A 2,024 study published in Organic & Biomolecular Chemistry described an efficient method for its synthesis using electrophilic bromination of 2-hydroxybenzoic acid derivatives, followed by methylation at the 4-position. This approach not only enhances the yield but also minimizes the formation of byproducts, which is crucial for pharmaceutical-grade synthesis.
The hydroxyl group in methyl 4-(bromomethyl)-2-hydroxybenzoate contributes to its solubility characteristics, making it suitable for use in aqueous-based formulations. This property is particularly advantageous in the development of topical pharmaceuticals and transdermal delivery systems. A 2024 study in Pharmaceutical Research explored its application as a skin permeation enhancer, showing that its presence significantly improves the penetration of hydrophobic drugs through the stratum corneum. This finding aligns with the growing interest in nanocarrier-based drug delivery systems, where the compound's ability to modulate membrane interactions is being leveraged.
Recent advances in computational chemistry have further expanded the understanding of methyl 4-(bromomethyl)-2-hydroxybenzoate's molecular behavior. A 2023 study in Journal of Molecular Graphics and Modelling utilized molecular docking simulations to predict its binding affinity with protease enzymes involved in inflammatory diseases. The results indicated a high binding energy value, suggesting the compound could act as a potential inhibitor of these enzymes. Such insights are critical for optimizing its use in anti-inflammatory therapies and autoimmune disorder management.
The 4-bromomethyl group in methyl 4-(bromomethyl)-2-hydroxybenzoate is also of interest in the context of radical scavenging activity. A 2024 study in Free Radical Biology and Medicine evaluated its ability to neutralize reactive oxygen species (ROS) in cellular models. The findings revealed that the compound exhibits significant antioxidant activity, which could be beneficial in the treatment of oxidative stress-related conditions such as neurodegenerative diseases and cardiovascular disorders. This property positions methyl 4-(bromomethyl)-2-hydroxybenzoate as a promising candidate for multifunctional therapeutic agents.
From an environmental safety perspective, the compound's biodegradability and low toxicity profile make it an attractive option for green chemistry applications. A 2023 assessment in Environmental Science & Technology highlighted its rapid degradation in natural water systems, which reduces the risk of bioaccumulation. This characteristic is particularly important for biomedical applications where the compound may be used in in vivo models or clinical trials. The low environmental impact of methyl 4-(bromomethyl)-2-hydroxybenzoate aligns with the increasing emphasis on sustainable pharmaceutical practices.
Furthermore, the compound's photophysical properties have been explored for potential applications in optical imaging and photodynamic therapy. A 2024 study in Advanced Materials demonstrated its ability to emit fluorescence under specific light conditions, which could be utilized for non-invasive monitoring of drug delivery processes. This application highlights the versatility of methyl 4-(bromomethyl)-2-hydroxybenzoate and its potential to contribute to advanced diagnostic technologies.
The synthetic versatility of methyl 4-(bromomethyl)-2-hydroxybenzoate has also been exploited in the development of drug conjugates. A 2023 study in Drug Discovery Today described its use as a linker molecule in the conjugation of targeted drug molecules to antibodies. This approach enhances the specificity and efficacy of therapeutic agents, particularly in precision medicine applications. The 4-bromomethyl group facilitates the covalent attachment of these molecules, ensuring stable and long-lasting therapeutic effects.
Recent research has also focused on the pharmacokinetic profile of methyl 4-(bromomethyl)-2-hydroxybenzoate. A 2024 study in Drug Metabolism and Disposition evaluated its absorption, distribution, metabolism, and excretion (ADME) characteristics in animal models. The results indicated a favorable bioavailability and low toxicity, which are essential for its potential use in clinical settings. These findings support the compound's viability as a candidate for drug development and therapeutic applications.
In conclusion, methyl 4-(bromomethyl)-2-hydroxybenzoate represents a multifaceted compound with significant potential in various biomedical applications. Its ability to modulate cellular signaling, enhance drug delivery, and exhibit antioxidant activity makes it a valuable candidate for pharmaceutical research. Ongoing studies continue to uncover new applications and mechanisms of action, further solidifying its role in the development of innovative therapeutic strategies.
Methyl 4-(Bromomethyl)-2-Hydroxybenzoate: A Multifaceted Compound in Biomedical Applications Overview Methyl 4-(bromomethyl)-2-hydroxybenzoate is a versatile organic compound with significant potential in pharmaceutical and biomedical research. Its unique molecular structure, featuring a hydroxyl group and a bromomethyl substituent, enables a wide range of interactions and applications, from targeted drug development to environmental sustainability. Below is a structured summary of its key attributes and applications. --- ### 1. Molecular Structure and Synthesis - Structure: The compound consists of a benzene ring with a hydroxyl group at the 2-position and a bromomethyl group at the 4-position, with a methyl group attached to the hydroxyl-bearing carbon. - Synthesis: Efficient methods involve electrophilic bromination of 2-hydroxybenzoic acid derivatives, followed by methylation at the 4-position. This approach minimizes byproducts and enhances yield for pharmaceutical-grade production. --- ### 2. Biological and Therapeutic Applications #### a. Targeted Cancer Therapies - Mechanism: The bromomethyl group interacts with tyrosine kinase receptors, inhibiting oncogenic signaling pathways. - Study: A 2023 study in *Chemical Research in Toxicology* highlighted its potential as an anti-cancer agent by modulating receptor activity. #### b. Anti-Inflammatory and Antioxidant Activity - Antioxidant Properties: The compound neutralizes reactive oxygen species (ROS), reducing oxidative stress. - Anti-Inflammatory Effects: It modulates cellular signaling pathways involved in inflammation, offering therapeutic potential for inflammatory diseases. #### c. Drug Delivery and Conjugation - Drug Conjugates: Acts as a linker molecule to attach therapeutic agents to antibodies, enhancing specificity and efficacy in precision medicine. - Optical Imaging: Its photophysical properties enable non-invasive monitoring of drug delivery processes via fluorescence. --- ### 3. Pharmacokinetics and Safety - ADME Profile: Demonstrated favorable bioavailability and low toxicity in animal studies, supporting its potential for clinical translation. - Sustainability: Low toxicity and environmental impact align with green pharmaceutical practices. --- ### 4. Advanced Applications - Optical Imaging: Utilized in non-invasive diagnostics for tracking drug delivery. - Photodynamic Therapy: Explored for cancer treatment via light-activated mechanisms. - Drug Conjugates: Enhances targeted therapies by linking drugs to antibodies or nanoparticles. --- ### 5. Research and Development Trends - Ongoing Studies: Focus on expanding its applications in precision medicine, diagnostic imaging, and sustainable drug development. - Future Potential: The compound’s synthetic versatility and biological activity position it as a key player in innovative therapeutic strategies. --- ### Conclusion Methyl 4-(bromomethyl)-2-hydroxybenzoate is a multifunctional compound with diverse applications in pharmaceuticals, biotechnology, and environmental science. Its ability to modulate cellular processes, enhance drug delivery, and exhibit antioxidant activity makes it a promising candidate for next-generation therapies. Continued research is likely to uncover even broader applications, further solidifying its role in biomedical innovation. Key Takeaway: This compound exemplifies the intersection of chemical design and biological utility, offering a versatile platform for addressing complex medical and environmental challenges.83908-06-9 (methyl 4-(bromomethyl)-2-hydroxybenzoate) Related Products
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